molecular formula C7H11IN2 B3235751 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole CAS No. 1354706-90-3

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole

Cat. No.: B3235751
CAS No.: 1354706-90-3
M. Wt: 250.08 g/mol
InChI Key: QWRLJXHNBJEZCD-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an iodine atom at the 3rd position, an isopropyl group at the 1st position, and a methyl group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 1-isopropyl-5-methyl-1{H}-pyrazole with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of 3-substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of deiodinated pyrazoles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methyl-1{H}-pyrazole: Similar structure but lacks the isopropyl group.

    3-Iodo-1-phenyl-1{H}-pyrazole: Contains a phenyl group instead of an isopropyl group.

    3-Iodo-1-ethyl-1{H}-pyrazole: Contains an ethyl group instead of an isopropyl group.

Uniqueness

3-Iodo-1-isopropyl-5-methyl-1{H}-pyrazole is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s lipophilicity and binding affinity to specific targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-iodo-5-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLJXHNBJEZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242382
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-90-3
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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